LHRH, Gln(8)-
Overview
Description
Luteinizing hormone-releasing hormone, Gln(8)-, also known as [Gln8]-LHRH, is a synthetic analog of luteinizing hormone-releasing hormone. Luteinizing hormone-releasing hormone is a decapeptide hormone that plays a crucial role in the regulation of the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland. The modification at the eighth position with glutamine enhances its stability and biological activity.
Scientific Research Applications
Luteinizing hormone-releasing hormone, Gln(8)-, has numerous scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis, purification, and characterization techniques.
Biology: It serves as a tool for investigating the mechanisms of hormone action and receptor binding.
Medicine: The compound is utilized in the development of therapeutic agents for treating hormone-related disorders, such as prostate cancer and endometriosis.
Industry: It is employed in the production of diagnostic kits and assays for measuring hormone levels.
Mechanism of Action
LHRH, Gln(8)- and its analogs work by binding to high-affinity, G protein-coupled receptors on the plasma membrane of pituitary gonadotrophs . Continuous treatment with LHRH agonists causes a downregulation of LHRH receptors and a marked reduction in the secretion of bioactive LH and FSH . This results in a desensitization of gonadotrophs and a marked reduction in the secretion of bioactive LH and FSH .
Future Directions
Biochemical Analysis
Biochemical Properties
Luteinizing Hormone-Releasing Hormone, Gln(8)-, plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pituitary receptors for LHRH, leading to a decrease in the expression of mRNA for LHRH receptor and rapid homologous desensitization of LHRH receptors . This interaction results in the suppression of the hypophyseal-gonadal axis .
Cellular Effects
The effects of Luteinizing Hormone-Releasing Hormone, Gln(8)-, on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to stimulate a substantial rise in intracellular calcium .
Molecular Mechanism
The molecular mechanism of action of Luteinizing Hormone-Releasing Hormone, Gln(8)-, involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it induces suppression of the hypophyseal-gonadal axis through a reduction of pituitary receptors for LHRH .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Luteinizing Hormone-Releasing Hormone, Gln(8)-, change over time. It has been observed that developing LHRH neurons are capable of synthesizing, secreting, and rapidly replenishing stores of LHRH peptide .
Dosage Effects in Animal Models
The effects of Luteinizing Hormone-Releasing Hormone, Gln(8)-, vary with different dosages in animal models . For instance, alternate day administration of 50 mcg of a potent LHRH agonist was capable of producing a stable pulse of gonadotropin elevation for 8 hours .
Metabolic Pathways
Luteinizing Hormone-Releasing Hormone, Gln(8)-, is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been found that the processing of the prohormone involves cleavage by an endopeptidase to give GAP-(l–56) and a C-terminally extended LHRH .
Transport and Distribution
Luteinizing Hormone-Releasing Hormone, Gln(8)-, is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Luteinizing Hormone-Releasing Hormone, Gln(8)-, and its effects on activity or function have been studied . For instance, it has been found that LHRH-containing perikarya and nerve fibers are located in the hypothalami of the domestic fowl and Japanese quail .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of luteinizing hormone-releasing hormone, Gln(8)-, involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin to yield the final product.
Industrial Production Methods
Industrial production of luteinizing hormone-releasing hormone, Gln(8)-, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Luteinizing hormone-releasing hormone, Gln(8)-, can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in solid-phase peptide synthesis.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity, stability, or solubility. For example, oxidation can lead to the formation of cyclic peptides with enhanced stability.
Comparison with Similar Compounds
Luteinizing hormone-releasing hormone, Gln(8)-, is unique due to its enhanced stability and biological activity compared to the native luteinizing hormone-releasing hormone. Similar compounds include:
[His5, Trp7, Tyr8]-LHRH: Another synthetic analog with modifications at positions 5, 7, and 8.
[Arg8]-LHRH: A variant with an arginine substitution at position 8.
[D-Trp6]-LHRH: A synthetic analog with a D-tryptophan substitution at position 6.
These analogs differ in their receptor binding affinity, stability, and biological activity, making them suitable for various research and therapeutic applications.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H71N15O14/c1-28(2)18-37(49(78)64-36(13-15-43(55)72)54(83)69-17-5-8-42(69)53(82)59-24-44(56)73)63-46(75)25-60-47(76)38(19-29-9-11-32(71)12-10-29)65-52(81)41(26-70)68-50(79)39(20-30-22-58-34-7-4-3-6-33(30)34)66-51(80)40(21-31-23-57-27-61-31)67-48(77)35-14-16-45(74)62-35/h3-4,6-7,9-12,22-23,27-28,35-42,58,70-71H,5,8,13-21,24-26H2,1-2H3,(H2,55,72)(H2,56,73)(H,57,61)(H,59,82)(H,60,76)(H,62,74)(H,63,75)(H,64,78)(H,65,81)(H,66,80)(H,67,77)(H,68,79)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKQYFUSPONRAT-BXXNOCLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H71N15O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197354 | |
Record name | Chicken gonadotropin-releasing hormone I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1154.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47922-48-5 | |
Record name | LHRH, Gln(8)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047922485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chicken gonadotropin-releasing hormone I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 47922-48-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.